molecular formula C3H4ClN3O2 B8025770 5-nitro-1H-pyrazole hydrochloride

5-nitro-1H-pyrazole hydrochloride

Cat. No.: B8025770
M. Wt: 149.53 g/mol
InChI Key: LXTQIRPEYXLAMI-UHFFFAOYSA-N
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Description

5-Nitro-1H-pyrazole hydrochloride is a nitroaromatic derivative of pyrazole, a class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a nitro group (-NO2) attached to the pyrazole ring, which significantly influences its chemical properties and reactivity. It is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1H-pyrazole hydrochloride typically involves the nitration of pyrazole. One common method is the nitration of pyrazole using nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure control to optimize yield and purity. The process may also include purification steps such as recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-1H-pyrazole hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reduction reactions can be performed using reducing agents such as iron (Fe) and hydrochloric acid (HCl).

  • Substitution: : Substitution reactions often involve halogenation, where halogenating agents like chlorine (Cl2) or bromine (Br2) are used.

Major Products Formed:
  • Oxidation: : The oxidation of this compound can lead to the formation of pyrazole-5-carboxylic acid.

  • Reduction: : Reduction typically results in the formation of 5-amino-1H-pyrazole hydrochloride.

  • Substitution: : Halogenation reactions can produce various halogenated derivatives of the compound.

Scientific Research Applications

5-Nitro-1H-pyrazole hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In medicinal chemistry, it serves as a building block for the development of new drugs with potential therapeutic applications. Additionally, it is used in biological studies to investigate its biochemical and physiological effects.

Mechanism of Action

The mechanism by which 5-nitro-1H-pyrazole hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its reactivity, influencing its ability to participate in various biochemical processes. The compound may act as an inhibitor or activator of specific enzymes, affecting cellular functions and signaling pathways.

Comparison with Similar Compounds

5-Nitro-1H-pyrazole hydrochloride is compared with other similar compounds, such as 3-nitro-1H-pyrazole and 4-nitro-1H-pyrazole. These compounds share the pyrazole core but differ in the position of the nitro group, leading to variations in their chemical properties and reactivity

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Properties

IUPAC Name

5-nitro-1H-pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2.ClH/c7-6(8)3-1-2-4-5-3;/h1-2H,(H,4,5);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTQIRPEYXLAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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